1-(2-Cyanoethyl)-4-nitroimidazole

Redox Chemistry Electron Affinity Radiosensitizer Design

1-(2-Cyanoethyl)-4-nitroimidazole is a 4-nitroimidazole derivative bearing a 2-cyanoethyl substituent at the N1 position. It serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals, particularly antitubercular agents.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 13182-96-2
Cat. No. B8661751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanoethyl)-4-nitroimidazole
CAS13182-96-2
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1=C(N=CN1CCC#N)[N+](=O)[O-]
InChIInChI=1S/C6H6N4O2/c7-2-1-3-9-4-6(8-5-9)10(11)12/h4-5H,1,3H2
InChIKeyYKPYOLBLHBADLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyanoethyl)-4-nitroimidazole (CAS 13182-96-2): Procurement-Grade Overview and Class Distinction


1-(2-Cyanoethyl)-4-nitroimidazole is a 4-nitroimidazole derivative bearing a 2-cyanoethyl substituent at the N1 position [1]. It serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals, particularly antitubercular agents [2]. Unlike its 2-nitroimidazole and 5-nitroimidazole counterparts, the 4-nitro regioisomer exhibits a distinct redox profile—possessing a more negative one-electron reduction potential [E₁⁷ ≤ –527 mV] and functioning as a weaker oxidant [3]. This inherent electronic property fundamentally alters its reactivity, making it non-interchangeable with other nitroimidazole isomers in reduction-dependent applications [4].

1-(2-Cyanoethyl)-4-nitroimidazole (CAS 13182-96-2): Why Regioisomeric and Analog Substitution Fails


Generic substitution between nitroimidazole regioisomers or N1-substituted analogs is not scientifically valid due to quantifiable differences in electronic structure, reactivity, and biological performance. The one-electron reduction potential [E₁⁷] of 4-nitroimidazoles is at least 129 mV more negative than 2-nitroimidazole analogues and at least 41 mV more negative than 5-nitroimidazole counterparts [1]. Additionally, the N1-cyanoethyl group introduces a strong electron-withdrawing inductive effect that is absent in methyl- or hydroxyethyl-substituted analogs, directly altering susceptibility to electrochemical reduction and the stability of the resulting nitro radical anion [2]. Furthermore, 5-substituted 4-nitroimidazoles exhibit radiosensitizing efficiencies and cytotoxicities that deviate significantly from predictions based solely on electron affinity, in contrast to their 5-nitroimidazole isomers [3]. These electronic and steric distinctions translate into divergent pharmacokinetic, radiosensitization, and toxicological profiles that preclude simple analog replacement [4].

1-(2-Cyanoethyl)-4-nitroimidazole (CAS 13182-96-2): Quantitative Comparative Evidence for Scientific Selection


Redox Potential Comparison: 4-Nitroimidazole vs. 2-Nitroimidazole and 5-Nitroimidazole Isomers

The one-electron reduction potential at pH 7 [E₁⁷] for the 4-nitroimidazole scaffold is ≤ –527 mV, which is at least 129 mV more negative than the 2-nitroimidazole analog 1-(2-hydroxyethyl)-2-nitroimidazole [E₁⁷ = –398 mV] and at least 41 mV more negative than the 5-nitroimidazole analog 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole [E₁⁷ = –486 mV] [1]. This large difference in reduction potential indicates that 4-nitroimidazoles are significantly weaker oxidants than their 2-nitro and 5-nitro counterparts.

Redox Chemistry Electron Affinity Radiosensitizer Design

Thiol Reactivity: 4-Nitroimidazoles vs. 5-Nitroimidazole Isomers

Within matched isomer pairs, 4-nitroimidazoles exhibit consistently higher second-order rate constants (k₂) for reaction with glutathione and dithiothreitol compared to their corresponding 5-nitroimidazole isomers [1]. This enhanced thiol reactivity is observed despite the 5-nitroimidazole isomers possessing E₁⁷ values that are approximately 64 mV greater (more positive) [1].

Thiol Depletion Cytotoxicity Mechanism Glutathione Reactivity

Radiosensitization Efficiency: 4-Nitroimidazole vs. Electron Affinity Prediction

The 4-nitroimidazole derivative MJL-1-191-VII demonstrates radiosensitizing efficiency substantially greater than predicted from its electron affinity (E₁⁷) value [1]. In head-to-head in vitro comparisons using Chinese hamster cells, this 4-nitroimidazole derivative achieved sensitization via dual mechanisms—electron affinity-based sensitization plus rapid depletion of endogenous non-protein sulfhydryl (NPSH) radioprotectors—whereas misonidazole and other 2-nitroimidazoles rely predominantly on electron affinity alone [REFS-1, REFS-2].

Hypoxic Radiosensitization Structure-Activity Relationship Radiation Oncology

Synthesis Specificity: Cyanoethylation Produces Isomeric Mixture Requiring Resolution

Reaction of 4(5)-nitroimidazole with chloropropionitrile yields a mixture of the isomeric 1-(2-cyanoethyl)-substituted 4-nitroimidazole and 5-nitroimidazole products [1]. This contrasts with alkylation of 2-nitroimidazole or 2-methyl-5-nitroimidazole scaffolds, which typically proceed with higher regiospecificity [2]. The formation of an isomeric mixture necessitates additional purification steps (e.g., chromatography or fractional crystallization) to isolate the target 4-nitro regioisomer, impacting procurement cost and synthetic route design.

Synthetic Chemistry Regioselectivity Intermediate Purification

Electrochemical Reducibility: N1-Cyanoethyl Substitution vs. Methyl and Hydrogen Analogs

The electron-withdrawing nature of the cyanoethyl substituent at the N1 position is expected to increase the susceptibility of the nitro group to reduction relative to unsubstituted (1-H) analogs, based on established voltammetric trends for 4-nitroimidazole derivatives [1]. Comparative voltammetric studies on 1-methyl-4-nitroimidazole versus 1-H-4-nitroimidazole demonstrate that N1-substitution with electron-withdrawing groups decreases the reduction potential (i.e., makes reduction more favorable) and enhances the stability of the nitro radical anion intermediate [1].

Electrochemistry Nitro Radical Anion Stability Structure-Property Relationship

Patent-Documented Utility as Antitubercular Intermediate

The 1-(2-cyanoethyl)-4-nitroimidazole compound is explicitly claimed and exemplified as a useful intermediate for synthesizing antitubercular agents [1]. The patent discloses a high-yield, high-purity industrial method for preparing 1-substituted-4-nitroimidazole compounds, including the cyanoethyl derivative, using safer conditions that avoid the explosion hazards associated with prior art methods involving unstable intermediates heated above their Temperature of No Return (TNR) [1].

Pharmaceutical Intermediate Antitubercular Agents Industrial Synthesis

1-(2-Cyanoethyl)-4-nitroimidazole (CAS 13182-96-2): Evidence-Backed Application Scenarios for Procurement


Hypoxia-Targeted Radiosensitizer Lead Optimization

Utilize 1-(2-cyanoethyl)-4-nitroimidazole as a core scaffold for developing next-generation hypoxic cell radiosensitizers. The 4-nitroimidazole core exhibits a dual sensitization mechanism—electron affinity plus NPSH depletion—that provides a therapeutic advantage over 2-nitroimidazole-based agents like misonidazole [1]. The cyanoethyl substituent offers a versatile synthetic handle for further derivatization while contributing to favorable electrochemical properties [2].

Antitubercular Drug Discovery Intermediate

Employ 1-(2-cyanoethyl)-4-nitroimidazole as a key building block for synthesizing novel antitubercular agents. Patent documentation explicitly identifies 1-substituted-4-nitroimidazoles, including the cyanoethyl derivative, as useful intermediates for this therapeutic area, with validated high-yield industrial synthetic routes available [3].

Electrochemical Sensor Development and Bioreductive Probe Design

Leverage the distinct redox properties of the 4-nitroimidazole scaffold—specifically its more negative reduction potential (≤ –527 mV) compared to 2-nitroimidazole and 5-nitroimidazole isomers—for designing selective electrochemical sensors or bioreductive probes that require a weaker oxidant with tunable reducibility via N1-substitution [REFS-4, REFS-5].

Thiol-Reactive Molecular Tool Compounds

Deploy 1-(2-cyanoethyl)-4-nitroimidazole in studies investigating thiol-mediated cytotoxicity mechanisms. 4-Nitroimidazoles exhibit consistently higher reactivity toward glutathione and dithiothreitol than their 5-nitroimidazole isomers, making this compound a valuable tool for probing intracellular thiol depletion pathways independent of simple electron affinity [6].

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